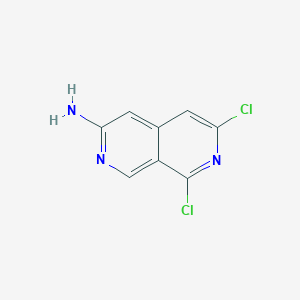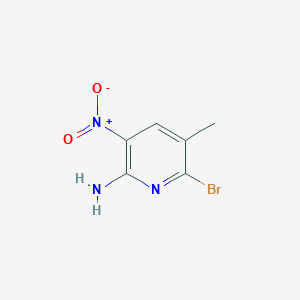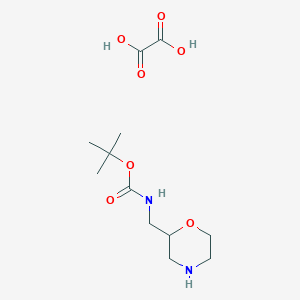amine](/img/structure/B13151624.png)
[2-Methoxy-1-(1h-1,2,3-triazol-5-yl)ethyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-1-(1H-1,2,3-triazol-4-yl)ethylamine: is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-1-(1H-1,2,3-triazol-4-yl)ethylamine typically involves the formation of the triazole ring through a “click” chemistry approach. This method often employs the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The starting materials include an azide and an alkyne, which react in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods: For industrial-scale production, the synthesis might involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of green chemistry principles, such as aqueous media and recyclable catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be incorporated into various chemical structures .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. The triazole ring can interact with enzyme active sites, making it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of materials with specific properties, such as corrosion inhibitors and photostabilizers .
Mechanism of Action
The mechanism of action of 2-methoxy-1-(1H-1,2,3-triazol-4-yl)ethylamine involves its interaction with molecular targets such as enzymes. The triazole ring can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects in the case of enzyme inhibitors .
Comparison with Similar Compounds
1H-1,2,3-triazole: A basic triazole compound with similar chemical properties.
1H-1,2,4-triazole: Another triazole isomer with different nitrogen atom positions.
Benzotriazole: A triazole derivative with a benzene ring fused to the triazole ring.
Uniqueness: The uniqueness of 2-methoxy-1-(1H-1,2,3-triazol-4-yl)ethylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the triazole ring allows for diverse chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C6H12N4O |
|---|---|
Molecular Weight |
156.19 g/mol |
IUPAC Name |
2-methoxy-N-methyl-1-(2H-triazol-4-yl)ethanamine |
InChI |
InChI=1S/C6H12N4O/c1-7-6(4-11-2)5-3-8-10-9-5/h3,6-7H,4H2,1-2H3,(H,8,9,10) |
InChI Key |
HDQJHRLHMGNNEU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(COC)C1=NNN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13151573.png)


![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B13151590.png)






![(1R,5S,6S)-2-((1-(4,5-dihydrothiazol-2-yl)azetidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-1-methyl-6-(4-nitrobenzyl)-7-oxobicyclo[3.2.0]hept-2-ene-3-carboxylic acid](/img/structure/B13151616.png)
